N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide
Description
N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide is a pyrimidine derivative characterized by a dimethylcarboxamide group at position 5, a phenyl ring at position 2, and a 3-(trifluoromethyl)phenylsulfanyl substituent at position 2. Its structure combines lipophilic (trifluoromethyl, phenyl) and polar (sulfanyl, carboxamide) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N,N-dimethyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-26(2)19(27)16-12-24-17(13-7-4-3-5-8-13)25-18(16)28-15-10-6-9-14(11-15)20(21,22)23/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDTXFZKICYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethyl phenyl sulfanyl group and a dimethyl amide. Its molecular formula is , which contributes to its unique chemical behavior and biological interactions.
Anticonvulsant Activity
Research has indicated that derivatives of similar structures exhibit anticonvulsant properties. In a study evaluating various compounds, those with structural similarities to this compound were tested in three seizure models: the maximal electroshock (MES), the subcutaneous metrazol (scMET), and the 6 Hz model. The results showed significant anticonvulsant activity, suggesting that this class of compounds may interact effectively with neurotransmitter systems involved in seizure activity, particularly through modulation of GABA receptors and glutamate pathways .
Antitumor Activity
Another area of investigation is the compound's potential antitumor effects. Studies have demonstrated that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as MAPK/ERK and PI3K/Akt pathways. For instance, compounds with trifluoromethyl substitutions have shown enhanced potency against certain tumor types, likely due to increased lipophilicity and improved binding affinity to target proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors including GABA(A) and NMDA receptors, influencing neurotransmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit enzymes involved in signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation : The compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Comparison with Similar Compounds
Carboxamide Substituent Variations
The carboxamide group at position 5 is a critical site for structural modulation:
- N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide (): Replacing the dimethyl group with cyclopropyl reduces steric bulk and lipophilicity. Cyclopropyl’s rigid structure may enhance target selectivity but decrease membrane permeability compared to the dimethyl analog .
- However, increased molecular weight may reduce bioavailability .
Table 1: Carboxamide Substituent Comparisons
| Substituent | LogP (Estimated) | Molecular Weight | Potential Impact |
|---|---|---|---|
| N,N-dimethyl | ~3.5 | 447.45 | High lipophilicity, enhanced permeability |
| N-cyclopropyl | ~3.0 | 459.47 | Moderate lipophilicity, rigid conformation |
| N-(2-chloro-4-CF3-Ph) | ~4.2 | 498.89 | Increased binding affinity, lower solubility |
Sulfur-Containing Group Modifications
The sulfanyl group at position 4 influences electronic and steric properties:
Table 2: Sulfur Group Effects
Aromatic Ring Substituents
- Trifluoromethyl (CF3) vs. Methoxy (OCH3) or Halogens (): The CF3 group in the target compound enhances hydrophobicity and electron-withdrawing effects, improving binding to hydrophobic pockets.
- Fluorophenyl Derivatives (): Fluorine atoms increase electronegativity and bioavailability by reducing oxidative metabolism. However, steric effects may differ between ortho-, meta-, and para-substitutions .
Table 3: Aromatic Substituent Comparisons
| Substituent | Electronic Effect | LogP Contribution | Biological Implication |
|---|---|---|---|
| CF3 (meta) | Strong EWG | +0.7 | Enhanced binding, metabolic stability |
| OCH3 (para) | Mild EWG/EDG | +0.2 | Hydrogen bonding, reduced stability |
| Cl (ortho) | Moderate EWG | +0.5 | Increased steric hindrance |
Preparation Methods
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is typically assembled via cyclocondensation reactions. A modified Biginelli reaction or Gould-Jacobs cyclization may be employed:
Step 1: Formation of 2-Phenyl-4-chloropyrimidine-5-carboxylic acid
- Reactants : Ethyl benzoylacetate (for the phenyl group), urea, and 3-(dimethylamino)acryloyl chloride.
- Conditions : Reflux in acetic acid with catalytic uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) under microwave irradiation (80°C, 20 min).
- Mechanism : Cyclodehydration forms the pyrimidine ring, with chlorine introduced via chlorinating agents (e.g., POCl₃).
Step 2: Carboxamide Formation
- Reactant : 2-Phenyl-4-chloropyrimidine-5-carboxylic acid
- Conditions :
Step 3: Sulfanyl Group Introduction
- Reactant : N,N-Dimethyl-2-phenyl-4-chloropyrimidine-5-carboxamide
- Nucleophile : 3-Trifluoromethylbenzenethiol (synthesized via reduction of corresponding disulfide)
- Conditions :
Alternative Route: Sequential Functionalization of Preformed Pyrimidine
Step 1: Synthesis of 2-Phenylpyrimidine-4,5-dicarboxylic acid
- Reactants : Benzaldehyde, ethyl acetoacetate, and urea under acidic conditions (HCl/EtOH).
- Modification : Selective ester hydrolysis at position 5 using NaOH/EtOH to yield the monocarboxylic acid.
Step 2: Simultaneous Introduction of Sulfanyl and Carboxamide Groups
- Sulfanylation :
- React 2-phenylpyrimidine-4,5-dicarboxylic acid with 3-trifluoromethylbenzenethiol and N-bromosuccinimide (NBS) in CH₂Cl₂.
- Amidation :
Optimization and Catalysis
Role of Uranyl Nitrate in Microwave-Assisted Synthesis
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) acts as a Lewis acid catalyst, enhancing reaction rates and yields in cyclocondensation steps. Under microwave irradiation (300 W, 80°C), reaction times reduce from hours to minutes (e.g., 20 min vs. 6 h conventionally).
Solvent and Temperature Effects
- Acetonitrile : Preferred for polar transition states in cyclocondensation (dielectric constant ε = 37.5).
- DMF : Facilitates nucleophilic substitution by solubilizing both aromatic substrate and thiolate ion.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
- IR (KBr) :
Mass Spectrometry
Challenges and Mitigation Strategies
- Regioselectivity in Substitution :
- Electron-withdrawing carboxamide group at position 5 directs nucleophilic attack to position 4.
- Steric Hindrance from Trifluoromethyl Group :
- Use bulky bases (e.g., DBU) to improve thiolate nucleophilicity.
- Byproduct Formation :
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 20 min | Microwave acceleration, high regioselectivity |
| Sequential Functionalization | 65 | 24 h | Avoids chlorinated intermediates |
Q & A
Q. What methodologies are recommended for confirming the structural integrity and purity of N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide?
To ensure structural fidelity, employ a combination of:
- NMR Spectroscopy : Analyze proton/carbon environments to verify substituent positions (e.g., trifluoromethyl, sulfanyl groups) .
- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and bond angles .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What are critical considerations in optimizing the multi-step synthesis of this compound?
Key steps include:
- Deprotonation and Coupling : Use NaH or K₂CO₃ in DMF to activate pyrimidine intermediates for sulfanyl group introduction .
- Temperature Control : Maintain 0–5°C during nucleophilic substitutions to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates; recrystallization for final product .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structurally similar pyrimidine derivatives?
Approaches include:
- Comparative SAR Studies : Tabulate substituent effects (e.g., trifluoromethyl vs. chloro groups) on target binding (Table 1) .
- Enzyme Kinetics : Measure IC₅₀ values against isoforms (e.g., kinase variants) to identify selectivity drivers .
- Computational Docking : Map interactions using molecular dynamics (e.g., hydrogen bonding with ATP-binding pockets) .
Q. Table 1: Substituent Impact on Bioactivity
| Substituent Position | Group | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|---|
| 4-position | CF₃ | 0.12 | Kinase A | |
| 4-position | Cl | 1.8 | Kinase A | |
| 2-position | Ph-CH₂-S- | 0.45 | Protease B |
Q. What experimental strategies address low yields in the final carboxamide coupling step?
- Reagent Optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to improve solubility of aromatic intermediates .
- Catalysis : Introduce Pd-based catalysts for Suzuki-Miyaura coupling if steric hindrance occurs .
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Pathway Inhibition : Use Western blotting to monitor downstream phosphorylation (e.g., ERK/MAPK suppression) .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-deleted cell lines .
- Metabolic Stability : Conduct liver microsome assays to assess CYP450-mediated degradation .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate polymorphic forms of this compound?
Q. How should researchers design dose-response studies to minimize off-target effects?
- Selectivity Panels : Screen against 50+ kinases/proteases at 1–10 μM .
- Cytotoxicity Assays : Use MTT/WST-1 in non-target cells (e.g., HEK293) to establish safety margins .
- Transcriptomics : Perform RNA-seq to identify unintended pathway modulation .
Data Interpretation Guidelines
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., low bioavailability may explain poor in vivo activity) .
- Metabolite Identification : Use LC-MS to detect inactive/degraded forms in serum .
- Species-Specific Factors : Compare target protein homology (e.g., murine vs. human kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
